molecular formula C13H16N2O5 B4760065 3-({[(2-ethoxy-2-oxoethyl)amino]carbonyl}amino)-4-methylbenzoic acid

3-({[(2-ethoxy-2-oxoethyl)amino]carbonyl}amino)-4-methylbenzoic acid

Cat. No.: B4760065
M. Wt: 280.28 g/mol
InChI Key: AHOHMBWVCQZGAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-({[(2-ethoxy-2-oxoethyl)amino]carbonyl}amino)-4-methylbenzoic acid is an organic compound with a complex structure that includes a benzoic acid core substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-({[(2-ethoxy-2-oxoethyl)amino]carbonyl}amino)-4-methylbenzoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Ethoxy-oxoethyl Intermediate: This step involves the reaction of ethyl chloroformate with an appropriate amine to form the ethoxy-oxoethyl intermediate.

    Coupling with 4-Methylbenzoic Acid: The intermediate is then coupled with 4-methylbenzoic acid under suitable conditions, such as the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).

    Final Product Formation: The final step involves the deprotection and purification of the product to obtain this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

3-({[(2-ethoxy-2-oxoethyl)amino]carbonyl}amino)-4-methylbenzoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under strong oxidizing conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to reduce specific functional groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like LiAlH4 and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines and alcohols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

3-({[(2-ethoxy-2-oxoethyl)amino]carbonyl}amino)-4-methylbenzoic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor of specific biological pathways.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-({[(2-ethoxy-2-oxoethyl)amino]carbonyl}amino)-4-methylbenzoic acid involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and functional groups. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(2-ethoxy-2-oxoethyl)amino]benzoic acid
  • Ethyl 3-((2-ethoxy-2-oxoethyl)amino)propanoate
  • 3-[(2-amino-2-oxoethyl)thio]propanoic acid

Uniqueness

3-({[(2-ethoxy-2-oxoethyl)amino]carbonyl}amino)-4-methylbenzoic acid is unique due to its specific substitution pattern on the benzoic acid core, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

IUPAC Name

3-[(2-ethoxy-2-oxoethyl)carbamoylamino]-4-methylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O5/c1-3-20-11(16)7-14-13(19)15-10-6-9(12(17)18)5-4-8(10)2/h4-6H,3,7H2,1-2H3,(H,17,18)(H2,14,15,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHOHMBWVCQZGAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNC(=O)NC1=C(C=CC(=C1)C(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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